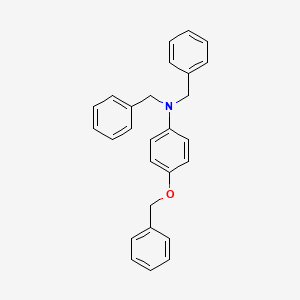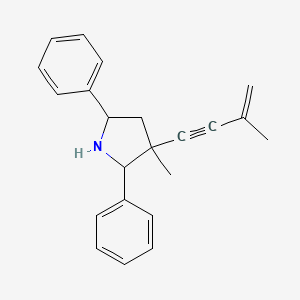
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is a synthetic oligopeptide composed of seven leucine residues Leucine is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first leucine residue is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next protected leucine residue is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often utilizing automated peptide synthesizers and high-throughput purification techniques such as HPLC.
化学反应分析
Types of Reactions
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into smaller peptides or individual amino acids.
Oxidation: Oxidative conditions can modify the side chains of leucine residues, potentially altering the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like acyl chlorides or isocyanates can be employed for substitution reactions.
Major Products Formed
Hydrolysis: Smaller peptides or free leucine residues.
Oxidation: Oxidized leucine derivatives.
Substitution: Modified peptides with new functional groups.
科学研究应用
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in diseases where leucine metabolism is implicated.
Industry: Utilized in the development of peptide-based materials and nanostructures.
作用机制
The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. In biological systems, it can influence protein synthesis by activating the mechanistic target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism. Additionally, its ability to form stable peptide bonds makes it a valuable tool in studying protein structure and function.
相似化合物的比较
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar properties but shorter chain length.
L-Leucyl-L-leucyl-L-leucine: A tripeptide with similar properties but shorter chain length.
L-Leucyl-L-leucyl-L-leucyl-L-leucine: A pentapeptide with similar properties but shorter chain length.
Uniqueness
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is unique due to its extended chain length, which can provide insights into the behavior of longer peptide chains in various environments. Its repetitive leucine sequence also makes it a useful model for studying the effects of hydrophobic interactions in peptides and proteins.
属性
CAS 编号 |
62526-43-6 |
|---|---|
分子式 |
C42H79N7O8 |
分子量 |
810.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H79N7O8/c1-22(2)15-29(43)36(50)44-30(16-23(3)4)37(51)45-31(17-24(5)6)38(52)46-32(18-25(7)8)39(53)47-33(19-26(9)10)40(54)48-34(20-27(11)12)41(55)49-35(42(56)57)21-28(13)14/h22-35H,15-21,43H2,1-14H3,(H,44,50)(H,45,51)(H,46,52)(H,47,53)(H,48,54)(H,49,55)(H,56,57)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI 键 |
GGYISHCXHPGRBS-POFDKVPJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)


![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)
![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)

